

# Perfluorobutanesulfonic Acid (PFBS): A Technical Guide on its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Perfluorobutanesulfonic acid*

Cat. No.: *B3427524*

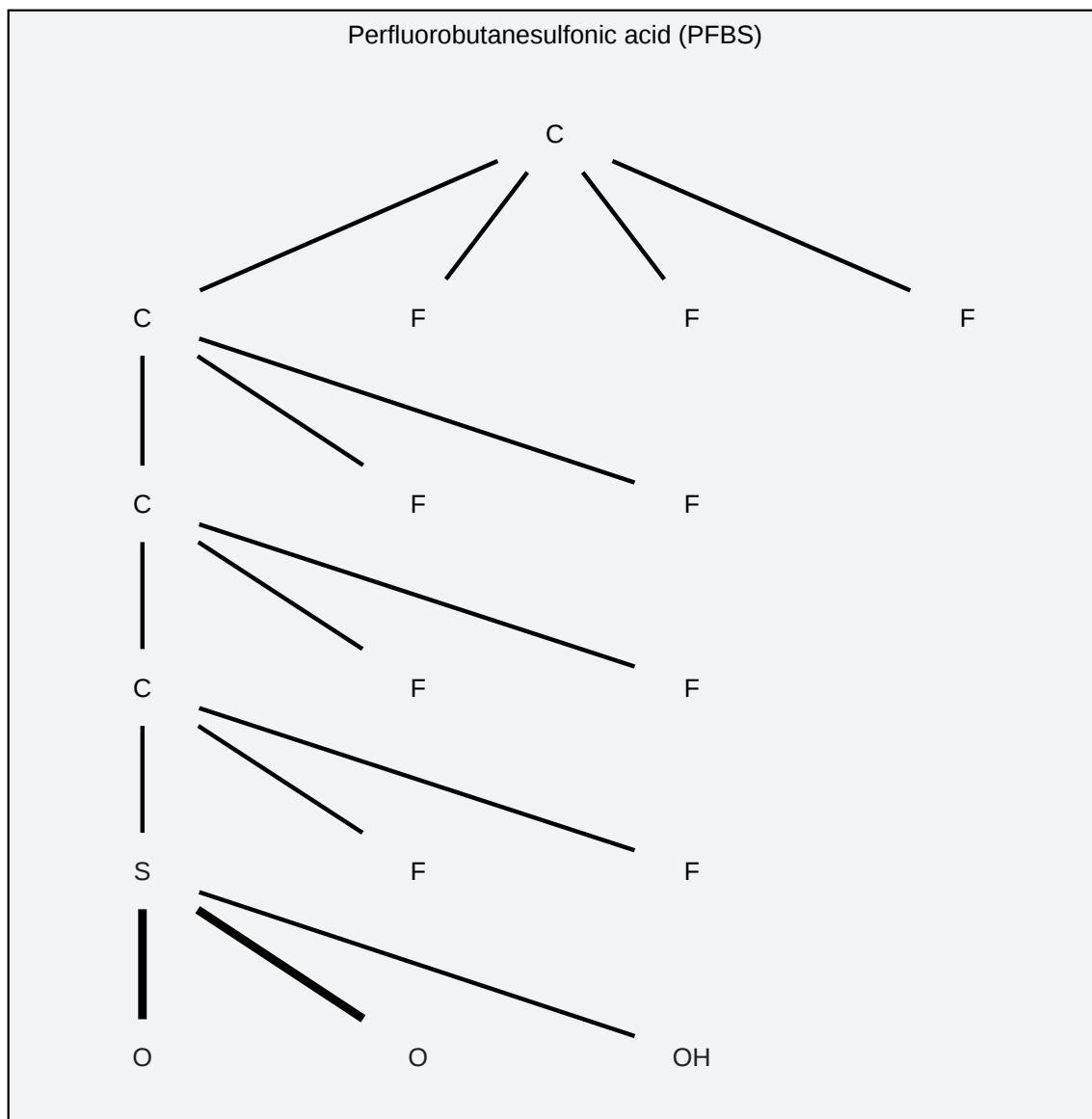
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Perfluorobutanesulfonic acid** (PFBS) is a synthetic perfluoroalkyl substance (PFAS) that has garnered significant attention due to its widespread presence in the environment and potential health implications. As a replacement for the longer-chain perfluorooctanesulfonic acid (PFOS), understanding the chemical and toxicological profile of PFBS is crucial for assessing its risk and informing regulatory policies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for the study of PFBS.

## Chemical Identity and Structure

PFBS is a fully fluorinated organic acid with a four-carbon chain.<sup>[1]</sup> The carbon-fluorine bonds, being some of the strongest in organic chemistry, impart exceptional chemical and thermal stability to the molecule.<sup>[1][2]</sup> In environmental and physiological conditions, PFBS predominantly exists as its conjugate base, the perfluorobutanesulfonate anion.<sup>[3]</sup>



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Chemical structure of **Perfluorobutanesulfonic acid** (PFBS).

## Physicochemical Properties

PFBS is characterized by its high water solubility and environmental persistence.[4] Unlike its longer-chain counterparts, PFBS has a lower potential for bioaccumulation.[5] The physicochemical properties of PFBS and its potassium salt are summarized in the table below.

Property	Value (PFBS)	Value (Potassium PFBS)	Reference(s)
Molecular Formula	C4HF9O3S	C4F9KO3S	[6][7]
Molar Mass	300.10 g/mol	338.18 g/mol	[6][8]
Physical Form	Colorless liquid or solid	Solid	[1][3][9]
Boiling Point	210–212 °C	447 °C	[1][8][9]
Vapor Pressure	0.0268 mm Hg (at 25°C)	1.12 x 10 <sup>-8</sup> mm Hg	[8][9]
Water Solubility	0.0017 mol/L	52.6 g/L (at 22.5–24 °C)	[4][8][10]
Density	1.83 g/cm <sup>3</sup> (predicted)	1.83 g/cm <sup>3</sup> (predicted)	[8]
Log Koc	1.2 to 2.7	-	[4]
Dissociation Constant (pKa)	-3.94 (predicted)	Fully dissociated in water (pH 4-9)	[7][8][11]

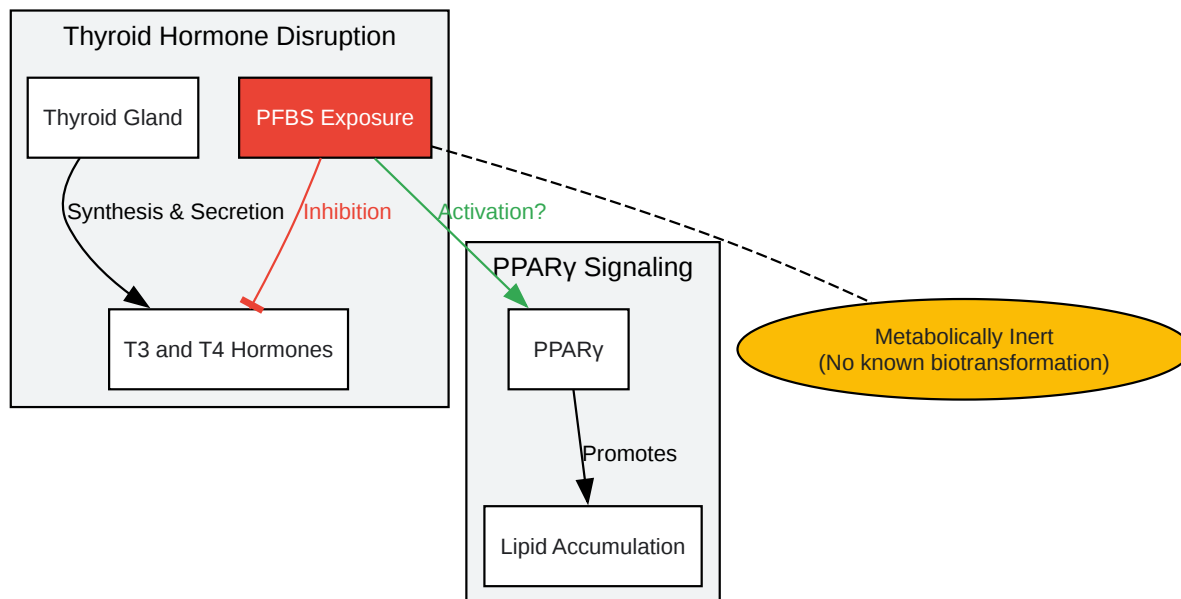
## Toxicological Profile

The toxicological effects of PFBS have been investigated in various animal studies. The primary target organs appear to be the thyroid, liver, kidneys, and reproductive system.[12] A summary of key toxicological data is provided below.

Endpoint	Species	Value	Reference(s)
Acute Oral LD50	Rat	430 mg/kg	[6][13]
NOAEL (90-day oral)	Rat	No treatment-related mortality noted	[6]
Reproductive Toxicity	Rat (two-generation study)	No reproductive toxicity at doses up to 1,000 mg/kg (potassium salt)	[9]
Developmental Toxicity	Mouse	Decreased pup body weight, delayed eye opening	[14]
Carcinogenicity	-	Inadequate information to assess carcinogenic potential	[9][10][15]
Genotoxicity	In vitro/In vivo	Not considered to be a clastogenic or mutagenic agent	[15]
Serum Half-life	Human	~25.8 days	[1][6]
Monkey	~83.2 - 95.2 hours	[6]	
Rat	~3.96 - 4.51 hours	[6]	

## Mechanisms of Action and Signaling Pathways

PFBS is recognized as an endocrine disruptor, with evidence suggesting interference with thyroid hormone homeostasis and peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ) signaling pathways.[16][17] Exposure to PFBS has been associated with decreased serum levels of thyroid hormones (T3 and T4).[5][14] Additionally, in vitro studies have shown that PFBS can enhance lipid accumulation in a manner that is reversible by a PPAR $\gamma$  antagonist, indicating an interaction with this nuclear receptor.[17]



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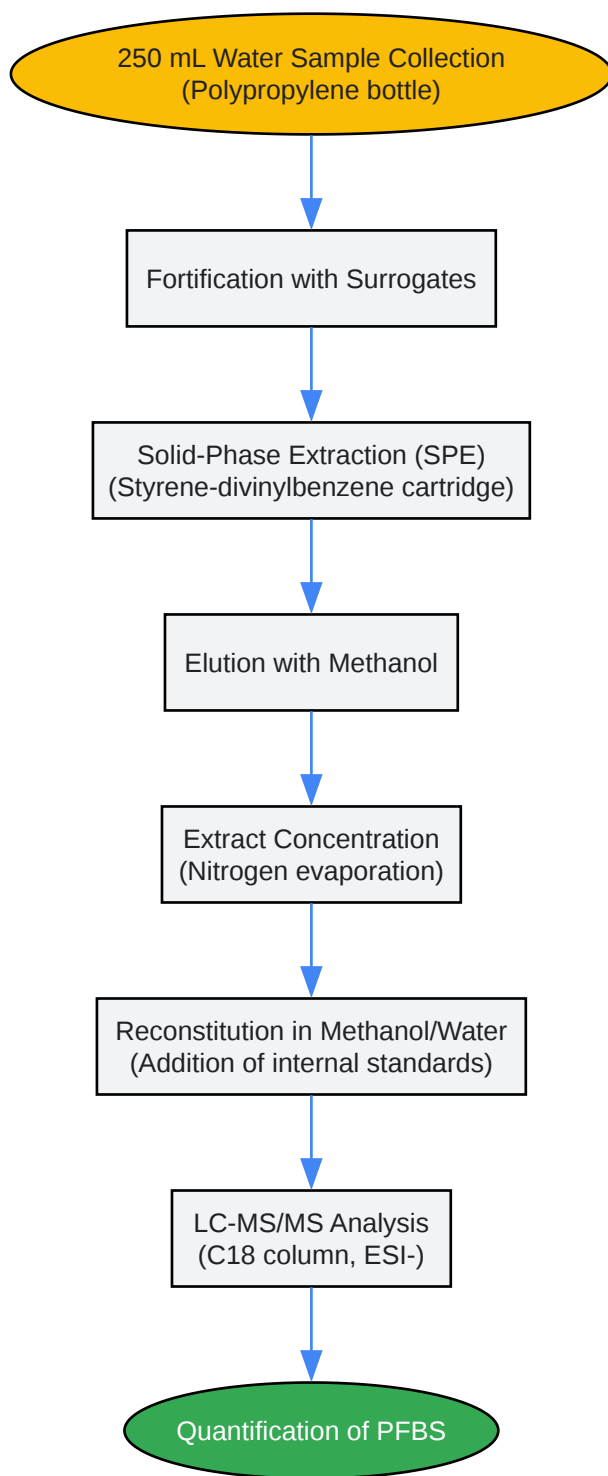
PFBS signaling pathway disruption.

## Experimental Protocols

A variety of standardized methods are employed to detect and characterize the effects of PFBS. Below are summaries of key experimental protocols.

### Analysis of PFBS in Drinking Water (based on EPA Method 537.1)

This method is used for the quantitative analysis of PFBS and other PFAS in drinking water.[7][10][18] The general workflow involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][19]



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Workflow for PFBS analysis in water.

Methodology:

- Sample Preparation: A 250-mL water sample is fortified with surrogate standards.[19]
- Extraction: The sample is passed through an SPE cartridge containing a styrene-divinylbenzene polymer to extract the PFAS.[19]
- Elution: The analytes are eluted from the SPE cartridge with methanol.[19]
- Concentration and Reconstitution: The extract is concentrated to dryness using nitrogen and then reconstituted to a final volume of 1 mL with a methanol/water mixture containing internal standards.[19]
- Analysis: The extract is analyzed by LC-MS/MS, typically using a C18 column and negative ion electrospray ionization (ESI-).[2][20] Quantification is performed using the internal standard method.[19]

## Genotoxicity Assessment

A battery of tests is typically used to assess the genotoxic potential of a substance.

- Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay uses amino acid-dependent strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.[16][21][22] The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 fraction), and the number of revertant colonies is counted.[15][22]
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[1][3][9][14] Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.[8]
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (usually rodents).[4][5][6][23] The frequency of micronucleated immature erythrocytes in bone marrow or peripheral blood is measured.[6][23]

## Reproductive and Developmental Toxicity Assessment (OECD 416)

The two-generation reproduction toxicity study is designed to evaluate the effects of a substance on male and female reproductive performance and the development of offspring.[24][25][26]

Methodology:

- **Parental Generation (P):** Young adult male and female rodents are administered the test substance at various dose levels, typically via oral gavage or in the diet.[24][25] Dosing continues through a pre-mating period, mating, gestation, and lactation.[25]
- **First Filial Generation (F1):** Offspring from the P generation are selected and dosed with the test substance from weaning into adulthood.[13] These animals are then mated to produce the F2 generation.[13]
- **Endpoints:** A wide range of endpoints are evaluated in both generations, including fertility indices, litter size, pup survival, body weights, and sexual development.[25][26] Gross necropsy and histopathology of reproductive organs are also performed.[25]

## PPAR $\gamma$ Transactivation Assay

This in vitro assay is used to determine if a substance can activate the PPAR $\gamma$  nuclear receptor.[12][27]

Methodology:

- **Cell Culture and Transfection:** A suitable mammalian cell line (e.g., HEK293T) is co-transfected with an expression vector for PPAR $\gamma$  and a reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase).[12][27]
- **Treatment:** The transfected cells are treated with the test substance at various concentrations.[12]
- **Reporter Gene Assay:** The activity of the reporter gene (e.g., luciferase) is measured. An increase in reporter activity indicates activation of PPAR $\gamma$ . [27]

## Thyroid Hormone Analysis



Measurement of thyroid hormones (T3, T4, and TSH) in serum is a key endpoint in toxicological studies of PFBS.[28]

Methodology:

- Sample Collection: Blood samples are collected from test animals at specified time points. [28]
- Hormone Measurement: Serum concentrations of T3, T4, and TSH are typically measured using competitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[29][30][31] These assays utilize specific antibodies to quantify the hormone levels.[31] Non-invasive methods using urine or feces are also being developed.[30][32]

This guide provides a foundational understanding of the chemical nature and toxicological considerations of PFBS for the scientific community. Further research is ongoing to fully elucidate the long-term health effects and environmental fate of this prevalent compound.

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## References

- 1. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 4. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 5. oecd.org [oecd.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. epa.gov [epa.gov]

- 8. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 9. criver.com [criver.com]
- 10. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]
- 11. oecd.org [oecd.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ecetoc.org [ecetoc.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. scantox.com [scantox.com]
- 16. nib.si [nib.si]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 19. NEMI Method Summary - 537.1 [nemi.gov]
- 20. mac-mod.com [mac-mod.com]
- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 22. enamine.net [enamine.net]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. 2.6. PPARy-Dependent Transactivation Assay [bio-protocol.org]
- 28. epa.gov [epa.gov]
- 29. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Non-Invasive Measurement of Thyroid Hormones in Domestic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of Hormones in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 32. researchgate.net [researchgate.net]
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